![molecular formula C15H18N2O4 B14324490 2-[(Morpholin-4-yl)methylidene]-1-(4-nitrophenyl)butan-1-one CAS No. 111922-88-4](/img/structure/B14324490.png)
2-[(Morpholin-4-yl)methylidene]-1-(4-nitrophenyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Morpholin-4-yl)methylidene]-1-(4-nitrophenyl)butan-1-one is a chemical compound with a complex structure that includes a morpholine ring, a nitrophenyl group, and a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Morpholin-4-yl)methylidene]-1-(4-nitrophenyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce amines .
Aplicaciones Científicas De Investigación
2-[(Morpholin-4-yl)methylidene]-1-(4-nitrophenyl)butan-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Morpholin-4-yl)methylidene]-1-(4-nitrophenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one
- 1-(4-(2-Morpholin-4-yl-vinyl)-3-nitro-phenyl)-butan-1-one
- 4-Morpholin-4-yl-3-nitro-1-phenyl-1H-quinolin-2-one
Uniqueness
2-[(Morpholin-4-yl)methylidene]-1-(4-nitrophenyl)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
111922-88-4 |
|---|---|
Fórmula molecular |
C15H18N2O4 |
Peso molecular |
290.31 g/mol |
Nombre IUPAC |
2-(morpholin-4-ylmethylidene)-1-(4-nitrophenyl)butan-1-one |
InChI |
InChI=1S/C15H18N2O4/c1-2-12(11-16-7-9-21-10-8-16)15(18)13-3-5-14(6-4-13)17(19)20/h3-6,11H,2,7-10H2,1H3 |
Clave InChI |
RHDNISBXCWDYFL-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CN1CCOCC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


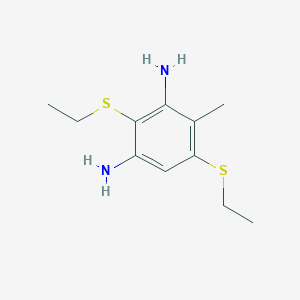
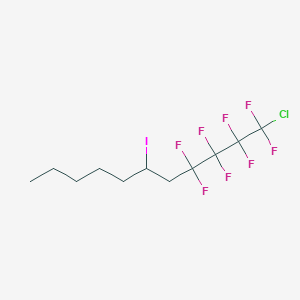

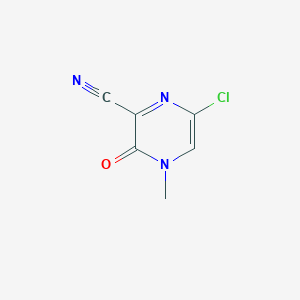
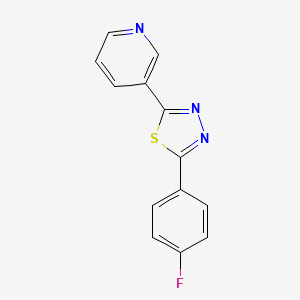
![4,4'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14324442.png)
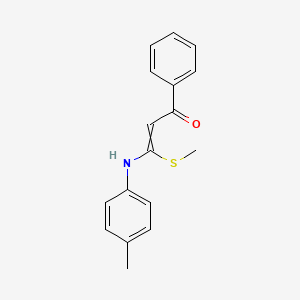
![Bis[2-(4-methoxyphenyl)cyclopropyl]methanone](/img/structure/B14324456.png)
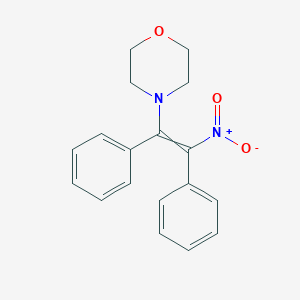
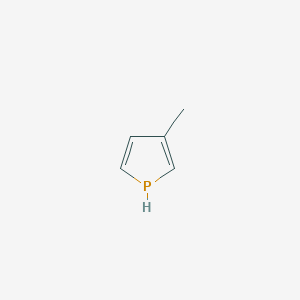

![Dimethyl[(oxolan-2-yl)methyl]phosphane](/img/structure/B14324491.png)
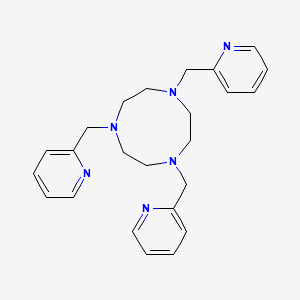
![3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14324502.png)
